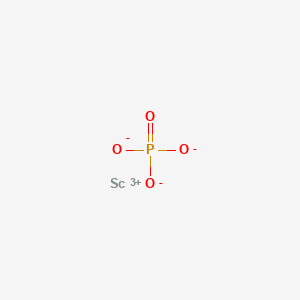

Scandium phosphate

Description

Propriétés

Numéro CAS |

15123-98-5 |

|---|---|

Formule moléculaire |

O4PSc |

Poids moléculaire |

139.927 g/mol |

Nom IUPAC |

scandium(3+);phosphate |

InChI |

InChI=1S/H3O4P.Sc/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 |

Clé InChI |

DYRWWVFQQONJJK-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[Sc+3] |

SMILES canonique |

[O-]P(=O)([O-])[O-].[Sc+3] |

Autres numéros CAS |

15123-98-5 |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Atomic Architecture: A Technical Guide to the Crystal Structure Determination of Scandium Phosphate

For Immediate Release

[City, State] – The precise arrangement of atoms within a crystal lattice is a critical determinant of a material's physical and chemical properties. For researchers, scientists, and professionals in drug development, a thorough understanding of crystal structure is paramount for predicting material behavior, designing novel compounds, and ensuring the efficacy and safety of pharmaceutical products. This in-depth technical guide focuses on the core methodologies and findings related to the crystal structure determination of scandium phosphate (ScPO₄), a material of growing interest in various scientific and technological fields.

Introduction to this compound and its Structural Significance

Scandium (III) phosphate (ScPO₄) is an inorganic compound that exists in both anhydrous and hydrated forms, each exhibiting distinct crystal structures. It also occurs naturally as the rare mineral pretulite.[1] The arrangement of scandium, phosphorus, and oxygen atoms in its crystal lattice dictates its properties and potential applications, which span from catalysis to serving as a host for phosphors. Understanding the different polymorphs and how synthesis conditions influence the final structure is crucial for harnessing its full potential.

Polymorphism in this compound

This compound is known to crystallize in several different structures, primarily dependent on the synthesis conditions, such as temperature and the presence of water or templating agents.

Anhydrous this compound: The Zircon Structure

Anhydrous this compound adopts a tetragonal crystal system, specifically the zircon structure.[1][2] This structure is characterized by a high degree of symmetry and a well-defined arrangement of ScO₈ dodecahedra and PO₄ tetrahedra.

Hydrated this compound Frameworks

Hydrothermal synthesis techniques have yielded a variety of hydrated this compound frameworks with more complex, three-dimensional structures.[3][4] These frameworks often incorporate water molecules and organic templates used during synthesis into their channels and cages, leading to different crystal symmetries, such as monoclinic.[3][4]

NASICON-Type Structures

In combination with other elements like sodium, this compound can form NASICON (Na Super Ionic Conductor)-type structures, such as Na₃Sc₂(PO₄)₃. These materials are known for their ionic conductivity and exhibit temperature-dependent polymorphism, transitioning between monoclinic and trigonal phases.[5]

Experimental Determination of Crystal Structure

The determination of a crystal structure is a multi-step process that involves synthesis, data collection, and structural refinement.

Synthesis of this compound Crystals

Anhydrous ScPO₄: A common method for preparing anhydrous this compound involves the high-temperature reaction of scandium oxide (Sc₂O₃) with dilute phosphoric acid (H₃PO₄). The mixture is typically heated to around 400°C for an extended period, often a week, to ensure the formation of a well-crystallized powder.[1][2] Lower temperatures or shorter reaction times tend to produce hydrated forms of the compound.[1][2]

Hydrated ScPO₄ Frameworks: Hydrothermal synthesis is employed to produce crystalline hydrated scandium phosphates. This method involves heating a gel or solution containing scandium salts (e.g., ScCl₃·H₂O or Sc₂O₃), a phosphorus source (e.g., H₃PO₄ or P₂O₅), water, and often an organic template (e.g., ethylenediamine, pyridine) in a sealed autoclave. The temperature is typically maintained between 180°C and 190°C for 48 to 72 hours.[3] The specific template and pH of the solution play a crucial role in directing the formation of different framework structures.[3]

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the primary technique used to determine the crystal structure of materials.

Single-Crystal X-ray Diffraction: For newly synthesized materials, single-crystal XRD provides the most accurate and detailed structural information. A small, high-quality single crystal is isolated and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to determine the unit cell dimensions, space group, and the precise atomic positions within the crystal. All the hydrothermally synthesized this compound frameworks mentioned in this guide had their structures solved using single-crystal X-ray diffraction data.[3][4]

Powder X-ray Diffraction (PXRD): Powder XRD is used when single crystals are not available or for routine phase identification. A finely ground powder of the material is exposed to an X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

Rietveld Refinement

For powder diffraction data, Rietveld refinement is a powerful computational method used to refine the crystal structure model.[6] It involves a least-squares fitting procedure where a calculated powder diffraction pattern, based on a theoretical crystal structure model, is compared to the experimental pattern. Various parameters of the model, including lattice parameters, atomic positions, and peak shape parameters, are adjusted iteratively to minimize the difference between the calculated and observed patterns.[6] This technique is essential for extracting detailed structural information from powder data, especially in cases of overlapping reflections.[6]

Crystallographic Data of this compound Polymorphs

The following tables summarize the key crystallographic data for various reported this compound structures.

Table 1: Anhydrous this compound (Zircon Structure)

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/amd |

| a (Å) | 6.578 ± 0.002 |

| c (Å) | 5.796 ± 0.002 |

| Z | 4 |

| Calculated Density (g/cm³) | 3.70 |

| Data from Mooney, R. C. L. (1956). Acta Crystallographica, 9(8), 677-678.[2] |

Table 2: Hydrothermally Synthesized this compound Frameworks

| Structure ID | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 1 | (C₂N₂H₁₀)₈Sc₈(ScO₂)₄(PO₄)₄(HPO₄)₁₂·12H₂O | Monoclinic | P2₁/n | 8.603(2) | 15.476(3) | 16.504(4) | 96.877(5) |

| 2 | (C₂N₂H₁₀)₂Sc₄(HPO₄)₈ | Monoclinic | P2/n | 9.4111(15) | 9.1066(15) | 9.6950(15) | 117.272(3) |

| 3 | Sc₄(HPO₄)₈·4(H₃O) | Monoclinic | P2/n | 5.3048(11) | 8.8230(18) | 14.779(3) | 96.685(5) |

| 4 | Sc₄(PO₄)₄·8H₂O | Monoclinic | P2(1)/n | 5.4429(8) | 10.2513(15) | 8.9094(11) | 90.253(7) |

| Data from Bull, I. et al. (2003). Chemistry of Materials, 15(18), 3466-3472.[3][4] |

Table 3: NASICON-Type Na₃Sc₂(PO₄)₃ Polymorphs

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | α-phase | Monoclinic | C2/c | 15.131(3) | 8.808(2) | 9.088(2) | 124.57(3) | | β-phase | Monoclinic | C2/c | 15.163(3) | 8.825(2) | 9.103(2) | 124.62(3) | | γ-phase | Trigonal | R-3c | 8.829(1) | 8.829(1) | 22.759(4) | - | Note: Data for NASICON structures can vary depending on synthesis and temperature. The values presented are representative.

Conclusion

The crystal structure of this compound is highly versatile, ranging from the relatively simple tetragonal zircon structure of the anhydrous form to complex, open-framework structures in its hydrated states. The choice of synthesis methodology, particularly the use of hydrothermal techniques and templating agents, is a powerful tool for directing the formation of specific polymorphs with tailored structural features. Detailed structural characterization, primarily through single-crystal and powder X-ray diffraction coupled with Rietveld refinement, is essential for elucidating the precise atomic arrangements. This foundational knowledge is critical for the rational design of new materials and for understanding the structure-property relationships that govern the performance of this compound in various applications.

References

A Technical Guide to the Synthesis and Characterization of Novel Scandium Phosphates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel scandium phosphates. Scandium phosphates are a class of inorganic compounds that have garnered increasing interest due to their unique structural features and potential applications in catalysis, materials science, and medicine. This document details various synthetic methodologies, presents key characterization data in a structured format, and outlines detailed experimental protocols. Furthermore, it visualizes experimental workflows to facilitate a deeper understanding of the processes involved. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of these promising materials.

Synthesis Methodologies

The synthesis of novel scandium phosphates has been successfully achieved through several methods, primarily hydrothermal synthesis and solid-state reactions. These techniques allow for the formation of a variety of crystalline structures, including three-dimensional frameworks with potential applications in shape-selective catalysis and absorption.[1][2]

Hydrothermal Synthesis

Hydrothermal synthesis is a prevalent method for crystallizing scandium phosphates from aqueous solutions under controlled temperature and pressure. This technique has proven effective in producing organically templated scandium phosphates, where organic molecules direct the formation of specific framework structures.[3][4] The use of different templates, solvents, and gel compositions allows for the synthesis of a range of scandium phosphate frameworks.[1]

Solid-State Synthesis

Solid-state reactions involve the heating of solid precursors to high temperatures to induce a chemical reaction and form the desired product. This method has been employed for the synthesis of anhydrous this compound and for the conversion of this compound into other compounds like scandium oxide.[5][6][7] For instance, the reaction of scandium and phosphorus at 1000 °C yields scandium phosphide (ScP).[8] Solid-state conversion can also be used to produce mixed sodium-scandium phosphate phases.[5][6]

Quantitative Data Presentation

The structural characterization of novel scandium phosphates is crucial for understanding their properties and potential applications. X-ray diffraction is a primary tool for determining the crystal structure and lattice parameters of these materials. The following tables summarize the crystallographic data for several synthesized this compound frameworks.

Table 1: Crystallographic Data for Hydrothermally Synthesized this compound Frameworks [1][9]

| Structure Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| (C₂N₂H₁₀)₈Sc₈(ScO₂)₄(PO₄)₄(HPO₄)₁₂·12H₂O | Monoclinic | P2₁/n | 8.603(2) | 15.476(3) | 16.504(4) | 96.877(5) |

| (C₂N₂H₁₀)₂Sc₄(HPO₄)₈ | Monoclinic | P2/n | 9.4111(15) | 9.1066(15) | 9.6950(15) | 117.272(3) |

| Sc₄(HPO₄)₈·4(H₃O) | Monoclinic | P2/n | 5.3048(11) | 8.8230(18) | 14.779(3) | 96.685(5) |

| Sc₄(PO₄)₄·8H₂O | Monoclinic | P2₁/n | 5.4429(8) | 10.2513(15) | 8.9094(11) | 90.253(7) |

Table 2: Crystallographic Data for an Organically Templated this compound [3][4]

| Structure Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| Sc(HPO₄)₂·0.5(N₂C₂H₁₀) | Monoclinic | P2/n | 9.4088(2) | 9.0924(1) | 9.6884(2) | 117.252(1) | 736.83(2) |

Table 3: Cell Dimensions for Anhydrous this compound [7]

| Crystal System | a, b (Å) | c (Å) |

| Tetragonal | 6.578 ± 0.002 | 5.796 ± 0.002 |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of novel materials. The following sections provide protocols for key experiments cited in the literature.

Hydrothermal Synthesis of Sc(HPO₄)₂·0.5(N₂C₂H₁₀)[3][4]

-

Precursor Mixture Preparation: Prepare a molar ratio mixture of 1:2:1:1:200 of Sc₂O₃ (Alfa Aesar, 99.9%), H₃PO₄ (Prolabo, 85%), hydrofluoric acid (Prolabo, 48%), ethylenediamine (Aldrich, 97%), and deionized water.

-

Autoclave Sealing: Seal the initial mixture in a 23-mL Teflon-lined steel autoclave (Parr type). The filling rate should be approximately 25%.

-

Heating: Heat the autoclave at 463 K (190 °C) for 2 days.

-

Product Recovery: After cooling, filter the final product, wash it with deionized water, and then air-dry it. The resulting product is a fine microcrystalline white powder.

Hydrothermal Synthesis of Sc₄(PO₄)₄·8H₂O[1]

-

Gel Preparation: Prepare a gel with the composition of 1:3:8:8:8 of Sc₂O₃:P₂O₅:pyridine:H₂O:HF. This can be achieved by mixing 0.345 g of Sc₂O₃, 1.729 g of H₃PO₄, 3.164 g of pyridine (99.9+%, Aldrich), 0.72 g of H₂O, and 0.10 g of HF. The resulting solution should have a pH of approximately 6.

-

Autoclave Sealing: Seal the gel in a Teflon-lined steel autoclave.

-

Heating: Heat the autoclave at 180 °C for 72 hours.

-

Product Recovery: After cooling, recover the fine crystalline white powder product.

Characterization Techniques

-

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is used to solve the crystal structures of the synthesized compounds.[1][4] Powder XRD can be used to identify the crystalline phases present in a sample.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ³¹P Magic Angle Spinning (MAS) NMR and ⁴⁵Sc MAS and 3QMAS NMR are used to characterize the local structure of the framework.[3][4] ¹H-³¹P heteronuclear correlation NMR spectroscopy can probe the interaction between the inorganic network and the organic template.[3][4]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the synthesized materials and supports the structural characterization.[1]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology and internal structure of the synthesized crystals.[10][11]

Visualizations

Diagrams illustrating experimental workflows and logical relationships can aid in understanding the synthesis and characterization processes.

Caption: Hydrothermal synthesis workflow for scandium phosphates.

Caption: Characterization pathway for synthesized scandium phosphates.

Relevance to Drug Development

While the primary applications of the synthesized scandium phosphates discussed in the literature are in materials science and catalysis, the element scandium has emerging roles in the medical field, particularly in drug development and diagnostics.[12] Scandium's radioactive isotopes, such as ⁴⁴Sc and ⁴⁷Sc, are being investigated for use in Positron Emission Tomography (PET) imaging and targeted radionuclide therapy, respectively.[13][14][15] The development of novel scandium-based compounds, including phosphates, could lead to new radiopharmaceuticals. The synthesis and characterization of stable scandium complexes are crucial for these applications to ensure that the radioisotope is delivered to the target site in the body without premature release.[16] The fundamental understanding of scandium coordination chemistry gained from studying scandium phosphates can inform the design of chelators for medical radioisotopes. Therefore, the methodologies and characterization techniques detailed in this guide are highly relevant to researchers in drug development who are exploring the therapeutic and diagnostic potential of scandium radioisotopes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Scandium phosphide - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fiveable.me [fiveable.me]

- 11. scribd.com [scribd.com]

- 12. Scandium for Medical Applications | Scandium [scandium.org]

- 13. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Scandium Radioisotopes—Toward New Targets and Imaging Modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of Scandium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium phosphate (ScPO₄), a compound of the rare-earth element scandium, has garnered significant interest in various scientific and technological fields due to its unique properties. In its anhydrous form, it crystallizes in the zircon (xenotime) structure, similar to other heavy rare-earth element phosphates. This structural characteristic imparts high thermal and chemical stability. While its primary applications are in materials science, such as in the development of ceramics and laser materials, an understanding of its fundamental thermodynamic properties is crucial for its synthesis, processing, and potential applications in other domains, including as a reference material in geochemical studies and potentially in specialized biomedical applications where controlled release of scandium or phosphate ions might be relevant.

This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, presenting quantitative data in a structured format, detailing experimental methodologies for their determination, and visualizing key experimental workflows and conceptual relationships.

Core Thermodynamic Properties of this compound

The thermodynamic stability and behavior of this compound are defined by its fundamental thermodynamic parameters. The following tables summarize the key quantitative data for anhydrous this compound (pretulite) at standard conditions (298.15 K and 1 bar) and as a function of temperature. The majority of the high-precision experimental data presented here is derived from the work of Gavrichev et al. (2010), who employed adiabatic calorimetry.[1]

Table 1: Standard Thermodynamic Properties of this compound (ScPO₄) at 298.15 K

| Thermodynamic Property | Symbol | Value | Units |

| Molar Mass | M | 139.926 | g·mol⁻¹ |

| Standard Molar Heat Capacity | C⁰p | 97.45 ± 0.06 | J·K⁻¹·mol⁻¹ |

| Standard Molar Entropy | S⁰ | 84.82 ± 0.18 | J·K⁻¹·mol⁻¹ |

| Standard Enthalpy of Formation | ΔH⁰f | -1893.6 ± 8.4 | kJ·mol⁻¹ |

| Standard Gibbs Free Energy of Formation | ΔG⁰f | -1795.9 | kJ·mol⁻¹ |

| Enthalpy Change from 0 K | H⁰(298.15 K) - H⁰(0) | 14.934 ± 0.016 | kJ·mol⁻¹ |

| Reduced Gibbs Energy | Φ⁰ | 34.73 ± 0.19 | J·K⁻¹·mol⁻¹ |

Note: The standard Gibbs free energy of formation (ΔG⁰f) was calculated using the standard enthalpy of formation (ΔH⁰f) and standard molar entropy (S⁰) values provided in the source.[1]

Table 2: Molar Heat Capacity and Thermodynamic Functions of this compound (ScPO₄) at Various Temperatures

| Temperature (K) | Molar Heat Capacity, C⁰p (J·K⁻¹·mol⁻¹) | Enthalpy Change, H⁰(T) - H⁰(0) (kJ·mol⁻¹) | Entropy, S⁰(T) (J·K⁻¹·mol⁻¹) | Reduced Gibbs Energy, Φ⁰(T) (J·K⁻¹·mol⁻¹) |

| 10 | 0.08 | 0.0002 | 0.03 | 0.01 |

| 50 | 7.42 | 0.099 | 2.64 | 0.66 |

| 100 | 33.58 | 1.161 | 16.31 | 4.70 |

| 150 | 58.00 | 3.511 | 35.03 | 11.64 |

| 200 | 75.52 | 6.848 | 54.38 | 20.14 |

| 250 | 88.60 | 10.957 | 72.63 | 28.80 |

| 298.15 | 97.45 | 15.438 | 88.93 | 36.67 |

| 300 | 97.82 | 15.620 | 89.53 | 37.13 |

| 400 | 113.80 | 26.390 | 120.3 | 54.32 |

| 500 | 123.00 | 38.250 | 146.8 | 70.25 |

| 600 | 128.80 | 50.860 | 169.8 | 84.73 |

| 700 | 132.90 | 63.950 | 190.1 | 98.06 |

| 800 | 136.00 | 77.400 | 208.2 | 110.4 |

| 900 | 138.50 | 91.130 | 224.6 | 121.9 |

| 1000 | 140.60 | 105.090 | 239.5 | 132.6 |

| 1100 | 142.40 | 119.240 | 253.2 | 142.6 |

| 1200 | 144.00 | 133.560 | 265.9 | 152.0 |

| 1300 | 145.50 | 148.040 | 277.6 | 160.9 |

| 1400 | 146.80 | 162.650 | 288.6 | 169.2 |

| 1500 | 148.00 | 177.400 | 298.9 | 177.1 |

| 1600 | 149.10 | 192.260 | 308.6 | 184.6 |

Source: Gavrichev et al., Geochemistry International, 2010.[1]

Experimental Protocols

The accurate determination of the thermodynamic properties of this compound relies on precise experimental methodologies. The primary techniques employed are synthesis of a pure, well-characterized sample followed by calorimetric measurements.

Synthesis of Anhydrous this compound (Pretulite)

A high-purity, crystalline sample of anhydrous this compound is essential for accurate calorimetric measurements. A suitable method for its synthesis is as follows:

-

Precipitation: A solution of a soluble scandium salt (e.g., scandium nitrate, Sc(NO₃)₃) is reacted with a stoichiometric amount of a phosphate-containing solution (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄) in an aqueous medium. The pH of the solution is carefully controlled to ensure the complete precipitation of this compound hydrate.

-

Washing and Filtration: The resulting precipitate is thoroughly washed with deionized water to remove any soluble impurities and by-products. The washed precipitate is then collected by filtration.

-

Calcination: The filtered this compound hydrate is dried and then calcined at a high temperature, typically in the range of 800-1000°C, for several hours. This high-temperature treatment removes water of hydration and promotes the crystallization of the anhydrous this compound in the pretulite (zircon) structure.

-

Characterization: The final product is characterized using techniques such as X-ray diffraction (XRD) to confirm its crystal structure and purity, and chemical analysis to verify its stoichiometry.

Adiabatic Calorimetry for Heat Capacity Measurement

The heat capacity of the synthesized this compound is measured using adiabatic calorimetry, a technique that minimizes heat exchange with the surroundings, allowing for precise determination of the energy required to raise the temperature of the sample.

-

Sample Preparation: A precisely weighed amount of the anhydrous this compound powder is placed in a sample container (calorimeter cell) made of a material with a well-known heat capacity (e.g., platinum or silver). The container is hermetically sealed.

-

Calorimeter Setup: The sample container is placed inside an adiabatic shield within a vacuum chamber. The temperature of the shield is controlled to closely match the temperature of the sample container, thereby minimizing heat loss or gain.

-

Heating and Temperature Measurement: A known amount of electrical energy is supplied to the sample container through a heater, causing its temperature to rise. The temperature of the sample is measured with high precision using a calibrated thermometer (e.g., a platinum resistance thermometer).

-

Data Acquisition: The heat capacity is calculated from the amount of energy supplied and the corresponding temperature rise of the sample, after correcting for the heat capacity of the sample container. Measurements are typically performed over a wide temperature range, starting from cryogenic temperatures (around 5 K) up to room temperature or higher.

Solubility of this compound

ScPO₄(s) ⇌ Sc³⁺(aq) + PO₄³⁻(aq)

The solubility product constant (Ksp) for this equilibrium is given by:

Ksp = [Sc³⁺][PO₄³⁻]

While a precise Ksp value is not available, the very low solubility of this compound is a critical property influencing its behavior in aqueous environments and is consistent with the high stability indicated by its large negative Gibbs free energy of formation.

Visualizations

To further elucidate the concepts and processes discussed in this guide, the following diagrams are provided.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of this compound. The presented data, primarily determined through high-precision adiabatic calorimetry, highlights the high stability of this compound. The detailed experimental protocols for synthesis and measurement serve as a valuable resource for researchers working with this and similar materials. While a quantitative solubility product remains to be experimentally determined, the qualitative insolubility is a key characteristic. The provided visualizations offer a clear understanding of the experimental workflow and the fundamental relationships governing the thermodynamic behavior of this compound. This comprehensive information is intended to support further research and development in materials science, geochemistry, and potentially novel applications in other scientific disciplines.

References

Electronic Structure and Optical Properties of Scandium Phosphate (ScPO4) Single Crystals: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scandium phosphate (ScPO₄) is a promising inorganic scintillator material with a wide band gap and notable luminescence properties. This technical guide provides a comprehensive overview of the electronic structure and optical characteristics of ScPO₄ single crystals. It consolidates key quantitative data, details experimental methodologies for crystal growth and characterization, and illustrates the relationships between the material's fundamental properties. This document is intended to serve as a valuable resource for researchers and scientists working with ScPO₄ and similar phosphate-based materials in fields such as materials science, physics, and drug development, where understanding such properties is crucial for various applications.

Introduction

This compound (ScPO₄) belongs to the family of orthophosphates, which have garnered significant interest due to their diverse applications, including as host materials for phosphors and in laser technologies.[1] Single crystals of ScPO₄, in particular, offer a platform to study intrinsic material properties without the influence of grain boundaries and other defects common in polycrystalline samples. A thorough understanding of the electronic band structure and optical response of ScPO₄ is essential for harnessing its full potential. This guide summarizes the current knowledge on flux-grown ScPO₄ single crystals, focusing on their electronic and optical characteristics.

Crystal Growth and Synthesis

High-quality single crystals of ScPO₄ are typically synthesized using the flux growth method. This technique allows for crystallization at temperatures below the melting point of the material, which is crucial for preventing decomposition and obtaining defect-free crystals.

Experimental Protocol: Flux Growth of ScPO₄ Single Crystals

A standard protocol for the flux growth of ScPO₄ single crystals is outlined below. This method is a common approach for obtaining high-purity single crystals of various oxide and phosphate materials.

-

Starting Materials: High-purity scandium oxide (Sc₂O₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄) are used as precursors. A flux material, such as lead pyrophosphate (Pb₂P₂O₇), is also required.[2]

-

Mixing: The starting materials and the flux are thoroughly mixed in a platinum crucible. The ratio of ScPO₄ precursors to the flux is a critical parameter that influences the size and quality of the resulting crystals.

-

Heating and Soaking: The crucible is placed in a high-temperature furnace and heated to a temperature typically around 1360 °C to ensure complete dissolution of the starting materials in the flux.[2] The mixture is held at this temperature for several hours to achieve a homogeneous solution.

-

Slow Cooling: The furnace is then slowly cooled at a controlled rate (e.g., a few degrees Celsius per hour). This slow cooling process allows for the nucleation and growth of ScPO₄ single crystals from the supersaturated solution.

-

Crystal Recovery: Once the furnace has cooled to a sufficiently low temperature, the crucible is removed. The grown crystals are then separated from the solidified flux, often by dissolving the flux in a suitable solvent like nitric acid. The recovered crystals are then washed and dried.

Electronic Structure

The electronic structure of a material dictates its fundamental electrical and optical properties. For ScPO₄, a wide band gap insulator, the key features are the valence and conduction bands and the energy gap that separates them.

Band Gap and Electronic Transitions

Initial studies have established that ScPO₄ possesses a large optical gap of 7.0 eV, which exhibits temperature dependence in accordance with the Urbach-Toyozawa rule.[3] The band gap is determined to be 7.2 eV.[3] In the narrow energy range between the optical and band gaps, the absorption of light leads to the creation of excitons.[3]

| Property | Value | Reference |

| Optical Gap | 7.0 eV | [3] |

| Band Gap | 7.2 eV | [3] |

Optical Properties

The optical properties of ScPO₄ single crystals are characterized by their absorption and emission of light, which are direct consequences of their electronic structure.

Luminescence

Flux-grown ScPO₄ single crystals exhibit several luminescence bands when excited by X-rays.[4] These include sharp lines attributed to rare-earth impurities and a series of broad bands at 5.6 eV, 4.4 eV, and 3.0 eV.[4] The prominent luminescence band at 5.6 eV is of particular interest and has been attributed to the radiative decay of self-trapped excitons (STEs).[3][4]

This STE luminescence can be excited by energies of 7.0 eV and higher and is strongly polarized along the optical axes of the crystal, with a polarization degree of 70%.[3] The decay kinetics of this luminescence are temperature-dependent. Near 4.2 K, the decay time constant is approximately 1 ms.[3] As the temperature increases, the decay time decreases. This behavior is associated with the zero-field splitting of the STE triplet states and reorientations of the STE at higher temperatures.[3]

| Luminescence Band | Energy | Origin | Excitation Energy | Decay Time (at 4.2 K) | Polarization |

| Band 1 | 5.6 eV | Self-Trapped Exciton (STE) | ≥ 7.0 eV | ~1 ms | 70% |

| Band 2 | 4.4 eV | - | - | - | - |

| Band 3 | 3.0 eV | - | - | - | - |

Thermal Quenching

The intensity of the STE luminescence is subject to thermal quenching at elevated temperatures. The activation energy for this thermal quenching process has been determined to be 0.22 eV, with a corresponding rate of 5 x 10⁵ s⁻¹.[3] Additionally, the reorientation of the STE has an activation energy of 0.02 eV with a much lower rate of 200 s⁻¹.[3]

| Process | Activation Energy | Rate |

| Thermal Quenching of STE Luminescence | 0.22 eV | 5 x 10⁵ s⁻¹ |

| STE Reorientation | 0.02 eV | 200 s⁻¹ |

Characterization Techniques

A variety of spectroscopic techniques are employed to investigate the electronic and optical properties of ScPO₄ single crystals.

Experimental Protocol: Optical and Luminescence Spectroscopy

-

X-ray Excited Luminescence: Luminescence spectra are often acquired using an X-ray source (e.g., tungsten) to excite the sample. The emitted light is then collected and analyzed by a vacuum grating monochromator.[3] This technique is particularly useful for identifying intrinsic luminescence bands and those arising from impurities.

-

Photoluminescence (PL) Spectroscopy: For more targeted excitation, lasers or other monochromatic light sources can be used. The excitation energy can be tuned to selectively probe different electronic transitions. The emitted light is analyzed with a spectrometer to obtain the emission spectrum.

-

Decay Kinetics: The lifetime of the luminescence is measured by exciting the sample with a pulsed source (e.g., a pulsed laser or X-ray source) and monitoring the decay of the emission intensity over time. This provides information about the radiative and non-radiative decay pathways.

-

Polarization Measurements: To determine the polarization of the emitted light, a polarizer is placed in the detection path. The luminescence intensity is measured as a function of the polarizer angle relative to the crystal axes.

Conclusion

This compound single crystals exhibit a wide band gap and characteristic luminescence properties, making them a subject of interest for fundamental materials research and potential applications in scintillators and other optical devices. The intrinsic optical properties are dominated by a self-trapped exciton luminescence at 5.6 eV. The synthesis of high-quality single crystals via the flux growth method is crucial for elucidating these intrinsic properties. Further research, including doping studies and advanced theoretical calculations, will be instrumental in fully understanding and exploiting the potential of ScPO₄. For instance, doping with lanthanide ions has been shown to be a viable strategy for tuning the luminescence properties of ScPO₄.[1]

References

Probing the Extremes: A Technical Guide to the High-Pressure Phase Transitions of Scandium Phosphate

For Immediate Release

This technical guide provides an in-depth analysis of the structural transformations of scandium phosphate (ScPO₄) under high-pressure conditions. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes current experimental and theoretical data, details experimental methodologies, and presents visual representations of the phase transition pathways and experimental workflows.

Introduction to High-Pressure Behavior of this compound

This compound, at ambient conditions, crystallizes in the tetragonal zircon structure (space group I4₁/amd).[1] The application of high pressure induces significant changes in its crystal structure, leading to denser, more compact phases. Understanding these transformations is crucial for applications in materials science, geoscience, and potentially for the development of novel materials with unique properties.

Experimental studies, primarily utilizing diamond anvil cells (DACs) coupled with synchrotron X-ray diffraction (XRD), have revealed a distinct phase transition pathway for ScPO₄.[1] Theoretical calculations based on density functional theory (DFT) have corroborated these experimental findings and have also predicted further transformations at even higher pressures.

Quantitative Data on Phase Transitions

The high-pressure behavior of this compound is characterized by a significant and abrupt change in its crystal structure. The key quantitative data from experimental and theoretical studies are summarized in the tables below for easy comparison.

Table 1: Experimental Phase Transition Data for this compound (ScPO₄)

| Initial Phase (Structure) | Final Phase (Structure) | Transition Pressure (GPa) | Volume Change | Key Findings |

| Zircon (I4₁/amd) | Scheelite (I4₁/a) | ~30 | ~10% reduction | The high-pressure scheelite phase is not quenchable upon pressure release.[1] The bulk modulus of the scheelite phase is exceptionally large at 376(8) GPa.[1] |

Table 2: Theoretically Predicted Phase Transition Data for this compound (ScPO₄)

| Initial Phase (Structure) | Final Phase (Structure) | Predicted Transition Pressure (GPa) | Key Findings |

| Scheelite (I4₁/a) | Monazite (P2₁/n) | 94 | This transition is predicted by first-principles calculations and awaits experimental confirmation.[2] |

Detailed Experimental Protocols

The investigation of materials under extreme pressures requires specialized equipment and precise methodologies. The following protocols outline the typical experimental setup for studying phase transitions in this compound using a diamond anvil cell and synchrotron X-ray diffraction.

Sample Preparation and DAC Loading

-

Sample Preparation : A fine powder of crystalline this compound is used.

-

Gasket Preparation : A metal gasket, typically made of rhenium or stainless steel, is pre-indented between the two diamond anvils to a desired thickness. A sample chamber is then created by drilling a hole in the center of the indentation.[3][4]

-

DAC Loading : A small amount of the this compound powder is placed into the sample chamber. A few ruby microspheres are also added to the chamber to serve as a pressure calibrant.[3]

-

Pressure Transmitting Medium : To ensure hydrostatic or quasi-hydrostatic conditions, a pressure-transmitting medium is loaded into the sample chamber. For studies on rare-earth phosphates, common media include silicone oil, a 4:1 methanol-ethanol mixture for pressures up to ~10 GPa, or inert gases like neon or argon for higher pressures to maintain hydrostaticity.[5][6][7]

High-Pressure Generation and Measurement

-

Pressure Generation : Pressure is applied to the sample by mechanically driving the two diamond anvils together.[5] In modern setups, this is often controlled by a gas-driven membrane for precise pressure adjustments.

-

Pressure Calibration : The pressure inside the DAC is determined in situ using the ruby fluorescence method. A laser is focused on a ruby chip within the sample chamber, and the wavelength shift of the R1 fluorescence line is measured.[8] This shift is then correlated to the pressure using a calibrated scale.[8][9]

In Situ Synchrotron X-ray Diffraction

-

X-ray Source : High-brilliance and high-energy X-rays from a synchrotron source are essential for penetrating the diamond anvils and obtaining high-quality diffraction patterns from the small sample volume.[4]

-

Diffraction Geometry : Angle-dispersive X-ray diffraction (ADXRD) is the most common technique. A monochromatic X-ray beam is focused on the sample, and the diffracted X-rays are collected by a 2D detector.[3]

-

Data Collection : Diffraction patterns are collected at various pressure points as the pressure is incrementally increased and then decreased to check for the reversibility of the phase transitions.

Data Analysis: Rietveld Refinement

-

Data Integration : The 2D diffraction images are integrated to produce 1D diffraction patterns (intensity vs. 2θ).

-

Rietveld Refinement : The crystal structure at each pressure point is determined by Rietveld refinement of the powder XRD patterns.[10][11] This method involves fitting a calculated diffraction pattern from a structural model to the experimental data. The refinement process allows for the determination of lattice parameters, atomic positions, and phase fractions.[12][13] For high-pressure data with mixed phases, careful refinement of the unit cell parameters of the new phase is initiated using the profile functions from the parent phase.[13]

Visualizing Phase Transitions and Experimental Workflows

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. High-Pressure X-ray Diffraction Study of Orthorhombic Ca2Zr5Ti2O16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. excillum.com [excillum.com]

- 5. Diamond anvil cell - Wikipedia [en.wikipedia.org]

- 6. geoweb.princeton.edu [geoweb.princeton.edu]

- 7. uhp.iphy.ac.cn [uhp.iphy.ac.cn]

- 8. Phase Transformation Pathway of DyPO4 to 21.5 GPa | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. High-Pressure X‑ray Diffraction Study of Scheelite-Type Perrhenates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. usna.edu [usna.edu]

- 13. researchgate.net [researchgate.net]

Unveiling Scandium Phosphates: A Technical Guide to Natural Occurrences and Geological Significance

For Immediate Release

A comprehensive technical guide detailing the natural mineral occurrences, geology, and analytical methodologies of scandium phosphates has been compiled for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the primary scandium phosphate minerals, kolbeckite and pretulite, offering valuable insights into their formation, composition, and association with other minerals.

Scandium, a high-value technology metal, is critical for applications ranging from aerospace alloys to solid oxide fuel cells. Understanding its geological distribution and the minerals that concentrate it is paramount for resource exploration and extraction. This guide focuses specifically on the phosphate minerals of scandium, which represent a significant, albeit rare, natural enrichment of this element.

This compound Minerals: A Quantitative Overview

Two primary naturally occurring this compound minerals have been identified: the hydrated this compound, kolbeckite (ScPO₄·2H₂O), and the anhydrous this compound, pretulite (ScPO₄). While other phosphate minerals can contain scandium as a minor or trace element, these two are defined by scandium as an essential constituent.

| Mineral | Chemical Formula | Crystal System | Key Geological Occurrences | Associated Minerals |

| Kolbeckite | ScPO₄·2H₂O | Monoclinic | Secondary mineral in polymetallic hydrothermal veins, phosphate deposits, and as a supergene alteration product in pegmatites.[1][2][3] | Goethite, variscite, wardite, crandallite, and other secondary phosphate minerals.[4][5] |

| Pretulite | ScPO₄ | Tetragonal | Lazulite-quartz veins in phyllite-mica schist.[6][7][8] | Lazulite, muscovite, clinochlore, fluorapatite, rutile, xenotime-(Y), goyazite, and corundum.[7] |

| Scandian Crandallite | (Ca,Sr)Al₃(PO₄)₂(OH)₅·H₂O | Trigonal | Hydrothermal scandium-bearing aluminum phosphate deposits.[5] | Variscite, wardite, deltaite, goyazite.[5] |

Table 1: Quantitative Data and Geological Occurrences of Key this compound Minerals.

In some geological settings, scandium is also found enriched in other phosphate minerals. For instance, in the hydrothermal deposits of the Fairfield district, Utah, aluminum phosphate minerals such as crandallite can contain significant amounts of scandium, with scandium oxide (Sc₂O₃) concentrations ranging from 0.01 to 0.80 weight percent.[5] Similarly, wardite, deltaite, and goyazite from this locality have been reported to contain up to 0.5 wt% Sc₂O₃.[5]

Geological Formation and Paragenesis

The formation of this compound minerals is intrinsically linked to specific geological processes that concentrate scandium from its typically dispersed state in the Earth's crust.

Kolbeckite is primarily a product of secondary alteration processes. In pegmatitic environments, it forms as a supergene mineral through the weathering of primary scandium-bearing minerals like columbite, pyrochlore, and wolframite.[4] The decomposition of primary phosphate minerals such as monazite and apatite provides the necessary phosphate ions.[4] This process typically occurs in an iron- and aluminum-deficient environment, allowing scandium to form its own phosphate mineral rather than being incorporated as a trace element into iron or aluminum phosphates.[4]

Pretulite , in contrast, forms in a hydrothermal metamorphic environment. Its type locality is within lazulite-quartz veins that cut through phyllite-mica schists.[6][7] The paragenesis suggests that pretulite crystallizes in association with a suite of other phosphate and silicate minerals, indicating a specific chemical environment rich in phosphorus, aluminum, and fluorine, alongside the localized concentration of scandium.[7]

Experimental Protocols for Analysis

The identification and quantification of this compound minerals rely on a suite of advanced analytical techniques. Below are detailed methodologies for key experiments.

Electron Microprobe Analysis (EMPA)

EMPA is a critical tool for obtaining quantitative chemical compositions of this compound minerals at the micro-scale.

Methodology:

-

Sample Preparation: Mineral samples are mounted in epoxy resin, polished to a 1-micrometer diamond finish, and carbon-coated to ensure electrical conductivity.

-

Instrumentation: A wavelength-dispersive spectrometer (WDS) equipped electron microprobe is utilized.

-

Analytical Conditions:

-

Acceleration Voltage: 15 kV for phosphates and 20 kV for oxide and silicate phases.[4]

-

Beam Current: 20 nA.[4]

-

Beam Diameter: 1-5 micrometers, depending on the stability of the mineral under the electron beam.

-

Counting Times: 10 seconds on peak and 5 seconds on each background position for major and minor elements. For trace elements like scandium, a longer counting time of 60 seconds on peak is employed to improve detection limits.[4]

-

-

Standards: Natural mineral and pure metal standards are used for calibration. For scandium, a pure Sc metal or a well-characterized scandium-bearing mineral standard is used.[4]

-

Data Correction: Raw X-ray intensity data are corrected for atomic number (Z), absorption (A), and fluorescence (F) effects (ZAF correction) to yield accurate elemental concentrations.

X-Ray Diffraction (XRD)

XRD is essential for identifying the crystal structure of this compound minerals and for quantitative phase analysis.

Methodology:

-

Sample Preparation: A representative portion of the mineral sample is ground to a fine powder (typically <10 micrometers) to ensure random crystal orientation.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is commonly used.

-

Data Collection:

-

Scan Range (2θ): Typically from 5° to 70°.

-

Step Size: 0.01-0.02° 2θ.

-

Dwell Time: 1-2 seconds per step.

-

-

Phase Identification: The resulting diffraction pattern is compared with standard reference patterns from the International Centre for Diffraction Data (ICDD) database for phase identification.

-

Quantitative Analysis (Rietveld Refinement): For quantitative analysis of mineral mixtures, the Rietveld method is employed. This involves a least-squares refinement of a calculated diffraction pattern to the observed pattern, allowing for the determination of the weight fraction of each crystalline phase.

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)

ICP-AES is a highly sensitive technique for determining the bulk concentration of scandium and other trace elements in geological samples.

Methodology:

-

Sample Digestion:

-

For silicate-rich samples, a multi-acid digestion using hydrofluoric (HF), hydrochloric (HCl), and sulfuric (H₂SO₄) acids is employed to completely dissolve the sample.[9]

-

For phosphate-rich minerals like monazite and xenotime, digestion with sulfuric acid followed by dissolution in hydrochloric acid is effective.[9]

-

-

Separation (Optional but Recommended): To mitigate matrix effects, solvent extraction can be used to selectively separate scandium from interfering elements. Di-(2-ethylhexyl) phosphoric acid (DEHPA) in an organic solvent is a common extractant for scandium from an acidic medium.[9]

-

Instrumentation: An ICP-AES instrument is calibrated using a series of scandium standard solutions of known concentrations.

-

Analysis: The digested and diluted sample solution is introduced into the plasma, and the intensity of the characteristic emission lines for scandium (e.g., 361.383 nm) is measured to determine its concentration.

This technical guide provides a foundational understanding of the natural occurrences and geology of this compound minerals. The detailed data and methodologies presented herein are intended to support further research and exploration efforts for this critical element.

References

- 1. webmin.mindat.org [webmin.mindat.org]

- 2. mindat.org [mindat.org]

- 3. Kolbeckite - Encyclopedia [le-comptoir-geologique.com]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. ugspub.nr.utah.gov [ugspub.nr.utah.gov]

- 6. mindat.org [mindat.org]

- 7. handbookofmineralogy.org [handbookofmineralogy.org]

- 8. Pretulite Mineral Data [webmineral.com]

- 9. Determination of scandium in geological materials, rare earth minerals and niobate/tantalate-type of samples by inductively coupled plasma atomic emission spectrometry after solvent extraction/acid hydrolysis separation [inis.iaea.org]

An In-Depth Technical Guide to the Solubility and Speciation of Scandium Phosphate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility and speciation of scandium phosphate (ScPO₄) in aqueous solutions. Scandium, a critical rare-earth element, is gaining significant attention in various high-technology applications, including advanced materials and medicine. Consequently, a thorough understanding of the aqueous chemistry of its compounds, such as this compound, is paramount for process development, environmental management, and biomedical applications. This document synthesizes available data on the solubility of this compound, explores the various scandium and phosphate species that exist in solution as a function of pH, and provides detailed experimental protocols for the determination of these properties.

Introduction

This compound (ScPO₄) is an inorganic compound known for its low solubility in water.[1][2] This property is utilized in various industrial processes, including the separation and purification of scandium from ore leachates through phosphate precipitation.[3] The efficiency of such processes and the environmental fate of scandium are intrinsically linked to the solubility and speciation of this compound under different aqueous conditions.

This guide aims to provide a detailed technical resource for professionals working with scandium and its compounds. It consolidates the available, albeit limited, quantitative data, outlines relevant experimental methodologies, and provides a theoretical framework for understanding the complex interplay between scandium and phosphate ions in aqueous environments.

Solubility of this compound

ScPO₄(s) ⇌ Sc³⁺(aq) + PO₄³⁻(aq)

The solubility product constant (Ksp) for this equilibrium is expressed as:

Ksp = [Sc³⁺][PO₄³⁻]

While a specific value for ScPO₄ is not available, a qualitative understanding of its low solubility can be inferred from the known Ksp values of other sparingly soluble scandium salts and other metal phosphates.

Factors Influencing Solubility

The solubility of this compound is significantly influenced by several factors, most notably:

-

pH: The speciation of both scandium and phosphate ions is highly dependent on the pH of the solution. As will be discussed in the speciation section, at lower pH values, phosphate ions will be protonated (H₂PO₄⁻, H₃PO₄), and scandium will exist as the free Sc³⁺ ion or as hydroxo complexes. This shift in speciation affects the equilibrium and generally leads to increased solubility in acidic conditions.

-

Presence of Complexing Agents: Ligands that can form stable complexes with scandium(III) ions will increase the solubility of this compound by reducing the concentration of free Sc³⁺ in solution. It has been noted that Sc³⁺ can form strong complexes with phosphate ions in solution.[4]

-

Temperature: The effect of temperature on the solubility of this compound has not been extensively studied. However, for most ionic compounds, solubility is temperature-dependent.

-

Ionic Strength: The presence of other ions in the solution can affect the activity of the scandium and phosphate ions, thereby influencing the solubility.

Speciation of Scandium and Phosphate in Aqueous Solutions

The term "speciation" refers to the distribution of an element among defined chemical species in a system. In an aqueous solution of this compound, the speciation is complex due to the hydrolysis of the scandium ion and the protonation of the phosphate ion.

Scandium Speciation

In aqueous solutions, the scandium(III) ion (Sc³⁺) undergoes hydrolysis to form a series of mononuclear and polynuclear hydroxo complexes. The predominant species are dependent on the pH of the solution. The relevant hydrolysis equilibria are:

-

Sc³⁺ + H₂O ⇌ Sc(OH)²⁺ + H⁺

-

Sc³⁺ + 2H₂O ⇌ Sc(OH)₂⁺ + 2H⁺

-

2Sc³⁺ + 2H₂O ⇌ Sc₂(OH)₂⁴⁺ + 2H⁺

-

3Sc³⁺ + 5H₂O ⇌ Sc₃(OH)₅⁴⁺ + 5H⁺

The distribution of these species as a function of pH is a critical factor in understanding the overall behavior of scandium in solution.

Phosphate Speciation

Phosphoric acid (H₃PO₄) is a triprotic acid, and its speciation in water is also pH-dependent. The following equilibria govern the distribution of phosphate species:

-

H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ (pKa₁ ≈ 2.15)

-

H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ (pKa₂ ≈ 7.20)

-

HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ (pKa₃ ≈ 12.35)

At low pH, phosphoric acid is the dominant species, while at neutral pH, dihydrogen phosphate and hydrogen phosphate are prevalent. The free phosphate ion (PO₄³⁻) only becomes a major species in highly alkaline solutions.

This compound Speciation

The interaction between scandium and phosphate ions in solution can lead to the formation of aqueous complexes. While specific stability constants for this compound complexes are not widely reported, the formation of such species is expected and would further influence the solubility of solid ScPO₄. The potential equilibria include the formation of species such as Sc(HPO₄)⁺ and Sc(H₂PO₄)²⁺.

Quantitative Data

As previously mentioned, a definitive Ksp for ScPO₄ is not available. The following table summarizes known thermodynamic data for related scandium compounds, which can be used for comparative analysis.

| Compound | Formula | Solubility Product (Ksp) at 25°C | Reference |

| Scandium Hydroxide | Sc(OH)₃ | 2.22 x 10⁻³¹ | [5] |

| Scandium Fluoride | ScF₃ | 5.81 x 10⁻²⁴ | [5] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the solubility and speciation of this compound. These are generalized protocols that can be adapted for specific research needs.

Determination of the Solubility Product (Ksp) of this compound by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a sparingly soluble salt.[1][6][7][8][9]

Objective: To determine the Ksp of ScPO₄ in a specified aqueous medium at a constant temperature.

Materials:

-

This compound (ScPO₄), solid, high purity

-

Deionized water or a buffer solution of desired pH and ionic strength

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or other suitable analytical instrument for scandium and phosphate quantification.[2][10][11][12][13]

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid ScPO₄ to a series of sealed flasks containing the aqueous medium of interest. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Place the flasks in a constant temperature shaker and agitate for an extended period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by analyzing samples at different time points until the concentration of dissolved scandium and phosphate remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the flasks to stand undisturbed to let the solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Centrifuge the withdrawn sample to further separate any suspended solids.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Analyze the concentration of dissolved scandium in the filtered supernatant using a calibrated ICP-OES.

-

Analyze the concentration of dissolved phosphate using a suitable method, such as ion chromatography or a colorimetric method (e.g., the molybdenum blue method).

-

-

Calculation of Ksp:

-

From the measured concentrations of Sc³⁺ and PO₄³⁻ at equilibrium, calculate the Ksp using the expression: Ksp = [Sc³⁺][PO₄³⁻]. It is important to consider the speciation of phosphate at the experimental pH to determine the concentration of the PO₄³⁻ ion.

-

Potentiometric Titration for Speciation Analysis

Potentiometric titration can be a powerful tool to investigate the formation of this compound complexes in solution.[14][15][16][17][18]

Objective: To determine the stability constants of aqueous this compound complexes.

Materials:

-

Standardized solutions of scandium nitrate (Sc(NO₃)₃) and phosphoric acid (H₃PO₄)

-

Standardized solution of a strong base (e.g., NaOH)

-

Potentiometer with a pH electrode

-

Constant temperature reaction vessel

-

Inert gas supply (e.g., argon) to prevent interference from atmospheric CO₂

Procedure:

-

Titration Setup:

-

Place a known volume and concentration of a mixture of scandium nitrate and phosphoric acid in the reaction vessel.

-

Maintain a constant temperature and bubble an inert gas through the solution.

-

Immerse the calibrated pH electrode in the solution.

-

-

Titration:

-

Titrate the solution with the standardized strong base, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

-

-

Data Analysis:

-

Plot the pH as a function of the volume of titrant added to obtain a titration curve.

-

The shape of the titration curve will be influenced by the protonation of phosphate and the formation of this compound and scandium hydroxide complexes.

-

Use a suitable software program to analyze the titration data and refine the stability constants for the various this compound species formed in solution.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the speciation of scandium and phosphate.

Conclusion

The solubility and speciation of this compound are critical parameters for a range of scientific and industrial applications. While there is a clear understanding that ScPO₄ is sparingly soluble, a significant gap exists in the literature regarding its precise solubility product and the stability of its aqueous complexes. This guide has provided a consolidation of the available qualitative and quantitative information, along with detailed experimental protocols that can be employed to further investigate these properties. The provided visualizations offer a conceptual framework for understanding the complex equilibria involved. Further research is needed to definitively determine the thermodynamic constants for the this compound system to enable more accurate modeling and process optimization.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. knowledge1.thermofisher.com [knowledge1.thermofisher.com]

- 3. Lesson 1a: The Solubility Product Constant, Ksp [physicsclassroom.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. Determination of scandium in acid mine drainage by ICP-OES with flow injection on-line preconcentration using oxidized multiwalled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. Potentiometric determination of orthophosphates, metaphosphates, and polyphosphates | Metrohm [metrohm.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mt.com [mt.com]

An In-depth Technical Guide to the Discovery and History of Scandium Phosphate Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of scandium phosphate compounds. It details the progression from the initial prediction of scandium's existence to the discovery of its naturally occurring phosphate minerals and the subsequent development of synthetic methodologies. The guide summarizes key quantitative data, outlines detailed experimental protocols for the synthesis of prominent this compound compounds, and explores their emerging applications, with a particular focus on their use in theranostics for cancer treatment.

Introduction

Scandium, the first of the transition metals, has a fascinating history intertwined with the predictive power of the periodic table. Its compounds, particularly scandium phosphates, have garnered increasing interest due to their unique structural chemistry and diverse applications, ranging from materials science to nuclear medicine. This guide aims to be a core resource for professionals working with or interested in the field of this compound chemistry.

A Historical Timeline of Scandium and its Phosphate Compounds

The journey of scandium and its phosphate compounds is marked by key milestones, from theoretical prediction to modern-day applications.

-

1869: Dmitri Mendeleev, in his formulation of the periodic table, predicted the existence of an element he named "ekaboron," positioned between calcium and titanium. He forecasted its atomic weight and chemical properties with remarkable accuracy.[1][2][3]

-

1879: Swedish chemist Lars Fredrik Nilson and his team, while analyzing the minerals euxenite and gadolinite, discovered a new element with properties that matched Mendeleev's predictions for ekaboron.[2][4] Nilson named the element scandium, derived from the Latin word "Scandia" for Scandinavia, in honor of his homeland.

-

Late 19th - Early 20th Century: The naturally occurring hydrous this compound mineral, kolbeckite (ScPO₄·2H₂O), was identified. Initially, there was confusion in its classification, with names like sterrettite and eggonite being used synonymously.

-

1937: The first metallic scandium was produced through the electrolysis of a eutectic mixture of potassium, lithium, and scandium chlorides.[5]

-

1956: The crystal structure of anhydrous this compound (ScPO₄) was determined to be of the zircon (ZrSiO₄) type.[6]

-

Mid-20th Century to Present: The development of advanced synthetic techniques, such as hydrothermal and solid-state methods, has led to the creation of a wide array of this compound compounds with diverse structures and properties. This includes organically templated frameworks and mixed-metal phosphates.

-

Late 20th - Early 21st Century: The unique properties of scandium isotopes have led to their investigation in nuclear medicine. The concept of a "theranostic pair" using scandium-44 (for PET imaging) and scandium-47 (for therapy) has emerged as a promising strategy in oncology.[7]

Synthesis of this compound Compounds

The synthesis of this compound compounds can be broadly categorized into two main approaches: solid-state reactions and hydrothermal synthesis.

Solid-State Synthesis

Solid-state synthesis, also known as the ceramic method, involves the reaction of solid precursors at high temperatures to produce a new solid material.[8] This method is typically used for the preparation of anhydrous scandium phosphates and mixed-metal phosphates. The reaction kinetics are governed by factors such as the diffusion of ions between the reacting particles.[9][10][11]

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile technique for crystallizing substances from high-temperature aqueous solutions at high vapor pressures.[12][13][14][15] This method is particularly well-suited for the synthesis of hydrated scandium phosphates and organically templated this compound frameworks.[16] The use of organic molecules as templates allows for the creation of microporous materials with tailored channel and cage structures.

Quantitative Data of Selected this compound Compounds

Crystallographic Data

The following table summarizes the crystallographic data for some representative this compound compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Anhydrous this compound | ScPO₄ | Tetragonal | I4₁/amd | 6.578 | 6.578 | 5.796 | 90 |

| Kolbeckite (hydrated) | ScPO₄·2H₂O | Monoclinic | P2₁/n | 5.4429 | 10.2513 | 8.9094 | 90.253 |

| Organically Templated Sc-Phosphate | (C₂N₂H₁₀)₂(HPO₄)₈Sc₄ | Monoclinic | P2/n | 9.4111 | 9.1066 | 9.6950 | 117.272 |

| Sodium this compound | Na₃Sc₂(PO₄)₃ | Monoclinic | C2/c | - | - | - | - |

Data for Na₃Sc₂(PO₄)₃ is available but specific lattice parameters vary with the polymorphic form and are detailed in specialized literature.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the characterization of this compound compounds.

-

⁴⁵Sc NMR: Being a quadrupolar nucleus (spin 7/2), ⁴⁵Sc NMR spectra are sensitive to the local symmetry of the scandium coordination environment.[17] The chemical shifts and quadrupolar coupling constants provide valuable information about the structure.[18][19][20][21]

-

³¹P NMR: ³¹P NMR is used to probe the environment of the phosphate groups within the structure.[22]

-

Infrared (IR) Spectroscopy: The IR spectra of phosphate compounds are characterized by strong absorption bands corresponding to the stretching and bending vibrations of the PO₄ tetrahedra.[23][24][25][26][27] The positions and shapes of these bands are influenced by the coordination of the phosphate groups to scandium and the overall crystal structure.

| Compound | ⁴⁵Sc Chemical Shift (ppm) | ³¹P Chemical Shift (ppm) | Key IR Bands (cm⁻¹) |

| ScPO₄ | ~ -10 to 10 | ~ -20 to 0 | ~950-1150 (P-O stretch), ~500-650 (O-P-O bend) |

| Organically Templated Sc-Phosphates | Varies with coordination | Varies with protonation state | Broader bands due to lower symmetry and hydrogen bonding |

Note: Specific chemical shifts and IR band positions can vary depending on the specific compound and experimental conditions.

Detailed Experimental Protocols

Hydrothermal Synthesis of an Organically Templated this compound

This protocol is adapted from the synthesis of organically templated this compound frameworks.[16][20][28][29]

Objective: To synthesize a microporous this compound framework using an organic amine as a structure-directing agent.

Materials:

-

Scandium(III) oxide (Sc₂O₃)

-

Phosphoric acid (H₃PO₄, 85 wt%)

-

Organic amine (e.g., ethylenediamine)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a typical synthesis, a molar ratio of reactants is established, for example, 1 Sc₂O₃ : 4 H₃PO₄ : 4 ethylenediamine : 200 H₂O.

-

Scandium oxide is dissolved in the phosphoric acid and deionized water with stirring.

-

The organic amine is then slowly added to the solution.

-

The resulting gel is transferred to a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated in an oven at a specific temperature (e.g., 180 °C) for a set duration (e.g., 48 hours).

-

After cooling to room temperature, the solid product is collected by filtration, washed with deionized water, and dried in air.

Solid-State Synthesis of Sodium this compound (Na₃Sc₂(PO₄)₃)

This protocol is based on the conventional solid-state reaction method for preparing NASICON-type materials.[30][31][32][33][34]

Objective: To synthesize the sodium-ion conductor Na₃Sc₂(PO₄)₃.

Materials:

-

Sodium carbonate (Na₂CO₃) or Sodium pyrophosphate (Na₄P₂O₇)

-

Scandium(III) oxide (Sc₂O₃)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

Ethanol

-

Agate mortar and pestle

-

Alumina crucible

-

High-temperature furnace

Procedure:

-

Stoichiometric amounts of the starting materials are weighed out.

-

The powders are thoroughly mixed and ground together in an agate mortar with ethanol to ensure homogeneity.

-

The mixture is dried and placed in an alumina crucible.

-

The crucible is heated in a furnace according to a specific temperature program. This often involves a preliminary heating step at a lower temperature (e.g., 300-600 °C) to decompose the precursors, followed by a higher temperature calcination (e.g., 1000-1200 °C) for several hours to form the desired phase.

-

The sample is cooled, re-ground, and may be subjected to further heating cycles to ensure complete reaction and phase purity.

Applications in Drug Development: this compound-based Theranostics

A significant application of scandium in the medical field is in the development of "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule.[7] The radioisotopes of scandium, particularly ⁴⁴Sc (a positron emitter for PET imaging) and ⁴⁷Sc (a β⁻ emitter for therapy), form a true theranostic pair as they are isotopes of the same element, ensuring identical pharmacokinetics.[7]

These scandium radioisotopes are chelated by a molecule, such as DOTA, which is then conjugated to a targeting vector. For prostate cancer, a commonly used targeting vector is a ligand that binds to the Prostate-Specific Membrane Antigen (PSMA), a protein that is overexpressed on the surface of prostate cancer cells.[35][36][37][38]

Mechanism of Action of Scandium-based PSMA-targeted Radiopharmaceuticals

The mechanism of action involves several key steps:

-

Administration: The scandium-based radiopharmaceutical is administered to the patient, typically intravenously.

-

Targeting: The PSMA-targeting ligand selectively binds to PSMA on the surface of prostate cancer cells.

-

Internalization: Upon binding, the entire radiopharmaceutical-PSMA complex is internalized into the cancer cell.[36][38][39]

-

Therapeutic/Diagnostic Effect:

-

Diagnosis (with ⁴⁴Sc): The positron emission from ⁴⁴Sc is detected by a PET scanner, allowing for the visualization and localization of the cancer cells.

-

Therapy (with ⁴⁷Sc): The β⁻ particles emitted by ⁴⁷Sc deposit their energy within the cancer cell and its immediate vicinity, leading to DNA damage and cell death.[5]

-

Conclusion

The field of this compound chemistry has evolved significantly from its theoretical beginnings. The discovery of naturally occurring minerals and the development of sophisticated synthetic methods have provided a rich variety of compounds with intriguing structures and properties. The application of scandium phosphates and their radioisotopic analogues in cutting-edge areas like theranostics highlights their potential to address significant challenges in medicine. This guide serves as a foundational resource for researchers and professionals, providing a comprehensive overview of the history, synthesis, and application of these remarkable compounds. Further research into the synthesis of novel this compound frameworks and the development of new scandium-based radiopharmaceuticals will undoubtedly continue to expand the horizons of this exciting field.

References

- 1. briandcolwell.com [briandcolwell.com]

- 2. A Historical Journey into the Discovery of Scandium [scandium.org]

- 3. WebElements Periodic Table » Scandium » historical information [winter.group.shef.ac.uk]

- 4. Scandium | Sc (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Scandium - Wikipedia [en.wikipedia.org]

- 6. Scandium(III) phosphate - Wikipedia [en.wikipedia.org]

- 7. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid State Synthesis [sigmaaldrich.com]

- 9. The interplay between thermodynamics and kinetics in solid-state synthesis — Sun Research Group [whsunresearch.group]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]

- 13. Conventional and Microwave Hydrothermal Synthesis and Application of Functional Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sustainable Hydrothermal and Solvothermal Synthesis of Advanced Carbon Materials in Multidimensional Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Hydrothermal synthesis and structure of organically templated chain, layered and framework scandium phosphates (Journal Article) | OSTI.GOV [osti.gov]

- 17. (45Sc) Scandium NMR [chem.ch.huji.ac.il]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Scandium-45 NMR references [pascal-man.com]

- 22. Syntheses, structures and multinuclear NMR (45Sc, 89Y, 31P) studies of Ph3PO, Ph2MePO and Me3PO complexes of scandium and yttrium nitrates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 23. Infrared spectroscopy of different phosphates structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Infrared spectra of inorganic phosphorus compounds | Semantic Scholar [semanticscholar.org]

- 25. arxiv.org [arxiv.org]

- 26. Frontiers | Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules [frontiersin.org]

- 27. Infrared and Raman Diagnostic Modeling of Phosphate Adsorption on Ceria Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. ias.ac.in [ias.ac.in]

- 30. This compound | O4PSc | CID 13643864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. A novel solid-state synthesis route for high voltage Na3V2(PO4)2F3−2yO2y cathode materials for Na-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 32. CID 6365269 | O4PSc-3 | CID 6365269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Na3V2(PO4)3/C synthesized by a facile solid-phase method assisted with agarose as a high-performance cathode for sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 35. Frontiers | Prostate specific membrane antigen binding radiopharmaceuticals: Current data and new concepts [frontiersin.org]

- 36. PSMA Radiopharmaceutical Effective against Prostate Cancer - NCI [cancer.gov]

- 37. mdpi.com [mdpi.com]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

The Crystal Chemistry of Scandium in Phosphate Minerals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium (Sc), a rare earth element, exhibits unique geochemical behavior, often concentrating in specific mineral assemblages, including phosphates. Understanding the crystal chemistry of scandium in phosphate minerals is crucial for a range of applications, from the development of novel materials to the exploration of strategic mineral resources. This technical guide provides an in-depth analysis of the structural role of scandium in various phosphate minerals, detailing its coordination environments, substitution mechanisms, and the analytical methodologies used for its characterization.

Scandium in Phosphate Mineral Structures